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Compound of Interest

N-(3-Nitrobenzyl)-2-
Compound Name:
phenylethanamine

Cat. No.: B079550

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the spectral characteristics and
a plausible synthetic protocol for N-(3-Nitrobenzyl)-2-phenylethanamine. The information is
intended to guide researchers in the synthesis, purification, and analytical identification of this
compound. While direct experimental spectral data is not widely available in public databases,
this guide presents expected spectral values based on the analysis of its constituent functional
groups and structurally similar compounds. The document includes detailed methodologies for
synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key
processes.

Compound Identification

N-(3-Nitrobenzyl)-2-phenylethanamine is a secondary amine containing a phenethyl group
and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to
understanding its spectral behavior.
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Property Value Reference

N-[(3-nitrophenyl)methyl]-2-
IUPAC Name K P )_/) Y [1]
phenylethanamine

Molecular Formula C15H16N202 [1]
Molecular Weight 256.30 g/mol [1]
CAS Number 104720-70-9 [1]

C1=CC=C(C=C1)CCNCC2=C
Canonical SMILES C(=CC=C2)--INVALID-LINK--  [1]
(O]

LLMBTUCGGDSIQU-
InChl Key [1]
UHFFFAOYSA-N

Experimental Protocols

The following sections describe detailed experimental methodologies for the synthesis and
spectral characterization of N-(3-Nitrobenzyl)-2-phenylethanamine.

Synthesis via Reductive Amination

This protocol describes a common and effective method for the synthesis of secondary amines.
The process involves the formation of an imine intermediate from an aldehyde and a primary
amine, followed by in-situ reduction.

Materials:

3-Nitrobenzaldehyde

2-Phenylethanamine

Sodium borohydride (NaBHa4) or Sodium triacetoxyborohydride (NaBH(OAC)3)

Methanol (MeOH) or Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSQOa)
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Ethyl acetate
Hexane
Hydrochloric acid (1M)

Sodium bicarbonate (saturated solution)

Procedure:

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g.,
Methanol).

Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature
for 1-2 hours to facilitate the formation of the intermediate imine.

Cool the reaction mixture in an ice bath to 0 °C.

Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the
temperature remains below 10 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for an additional 12-16 hours.

Quench the reaction by slowly adding 1M HCI until the effervescence ceases.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude
product.

Purify the crude product using column chromatography on silica gel with a hexane/ethyl
acetate gradient to afford the pure N-(3-Nitrobenzyl)-2-phenylethanamine.
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Spectral Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

e 'H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard (0.00 ppm).

e 13C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are
reported in ppm relative to the solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

e Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

e Place a small amount of the solid sample directly on the ATR crystal.
e Record the spectrum over a range of 4000-400 cm~1, with a resolution of 4 cm~1,
Mass Spectrometry (MS):

e Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or
via direct infusion into an Electrospray lonization (ESI) source.

e GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to
250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C,
ramping to 280 °C.

« lonization: Use Electron lonization (El) at 70 eV.

Spectral Data Presentation

The following tables summarize the expected spectral data for N-(3-Nitrobenzyl)-2-
phenylethanamine based on its chemical structure and data from analogous compounds.
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Table 1: Expected *H NMR Spectral Data (400 MHz,

CDCI3)
Chemical Shift (6, Lo . .
Multiplicity Integration Assignment

pPpm)

Ar-H (H2 of
~8.15 S 1H

nitrobenzyl)

Ar-H (H4 or H6 of
~8.10 d 1H _

nitrobenzyl)

Ar-H (H4 or H6 of
~7.65 d 1H _

nitrobenzyl)

Ar-H (H5 of
~7.50 t 1H )

nitrobenzyl)

Ar-H (phenethyl
7.35-7.20 m 5H P Y

group)

Benzyl CHz (N-CH:-
~3.90 s 2H

Ar)

Methylene CHz (N-
~2.95 t 2H

CH2-CH2)

Methylene CH2 (Ar-
~2.85 t 2H

CH2-CH2)
~1.80 brs 1H Amine N-H

Table 2: Expected **C NMR Spectral Data (100 MHz,

CDCIs)
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Chemical Shift (6, ppm) Assighment

~148.5 Ar-C (C-NO2)

~142.0 Ar-C (ipso-C of nitrobenzyl)
~139.5 Ar-C (ipso-C of phenethyl)
~135.0 Ar-C (nitrobenzyl)

~129.5 Ar-C (nitrobenzyl)

~128.8 Ar-C (phenethyl)

~128.5 Ar-C (phenethyl)

~126.5 Ar-C (phenethyl)

~122.5 Ar-C (nitrobenzyl)

~122.0 Ar-C (nitrobenzyl)

~53.5 Benzyl CHz (N-CHz-Ar)
~50.5 Methylene CH2 (N-CH2-CHz)
~36.0 Methylene CH2 (Ar-CH2-CH3)

Table 3: Expected FTIR Spectral Data (ATR)

Wavenumber (cm—?) Intensity Assignment of Vibration

3300 - 3400 Weak-Med N-H Stretch (secondary amine)

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (CH2)

1525 - 1535 Strong Asymmetric NO2 Stretch

1345 - 1355 Strong Symmetric NO2 Stretch

1600, 1495, 1450 Med-Weak Aromatic C=C Bending

~730 Strong C-H Out-of-plane bend (meta-
substituted)
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Table 4: Expected Mass Spectrometry (EI-MS) Data

m/z Value Relative Intensity Proposed Fragment lon
256 Low [M]* (Molecular lon)
] [M - C7H7]* (Loss of benzyl
165 High )
radical)
] [CsHaN202]* (Nitrobenzyl
151 Medium
fragment)
) [CsHsNO2]* (3-Nitrobenzyl
136 High ]
cation)
CsH1oN]* (Phenylethylamine
120 Medium [CaHaoNI™ ( yiery
fragment)
105 High [CsHo]* (Phenylethyl cation)
91 High [C7H7]* (Tropylium ion)

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the analytical characterization

process for the target compound.
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Caption: Synthetic workflow via reductive amination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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